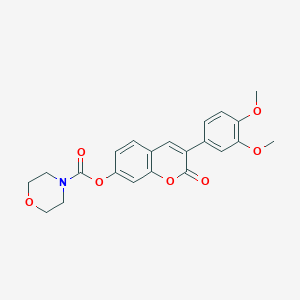

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate

Description

3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at the 3-position with a 3,4-dimethoxyphenyl group and at the 7-position with a morpholine-4-carboxylate ester. Its molecular formula is C23H23NO7 (based on analogs in ), with a molecular weight of approximately 425.43 g/mol.

The 3,4-dimethoxyphenyl substituent enhances lipophilicity and may influence π-π stacking interactions, while the morpholine carboxylate group improves solubility in polar solvents. The 2-oxo group is critical for maintaining the lactone ring, a hallmark of coumarins. Structural analysis of such compounds typically employs X-ray crystallography using programs like SHELXL and WinGX ().

Properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO7/c1-26-18-6-4-14(12-20(18)27-2)17-11-15-3-5-16(13-19(15)30-21(17)24)29-22(25)23-7-9-28-10-8-23/h3-6,11-13H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBKAWMBROIDEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)N4CCOCC4)OC2=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate typically involves multiple steps, starting with the formation of the chromone core One common approach is the Knoevenagel condensation reaction, which involves the reaction of 3,4-dimethoxybenzaldehyde with malonic acid derivatives under basic conditions to form the chromone structure

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles can be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium methoxide (NaOCH3).

Major Products Formed:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced chromone derivatives.

Substitution: Introduction of various functional groups leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its chromone core is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology: Biologically, 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate exhibits potential anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its ability to modulate various biological pathways and its potential use in therapeutic applications.

Medicine: In medicine, this compound is being explored for its therapeutic potential in treating diseases such as cancer, diabetes, and cardiovascular disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry: In the industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism by which 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The chromone core is known to bind to various enzymes and receptors, modulating their activity. The morpholine-4-carboxylate group enhances the compound's solubility and bioavailability, allowing it to effectively reach its targets.

Molecular Targets and Pathways:

Enzymes: Inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

Receptors: Binding to estrogen receptors, which play a role in hormone-related cancers.

Pathways: Modulation of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Key Observations:

- Substituent Effects: The target compound’s 3,4-dimethoxyphenyl group contrasts with the 4-chlorophenyl () and trifluoromethyl () groups in analogs.

- Lipophilicity: The trifluoromethyl group in ’s compound raises the XLogP3 to ~4.1 vs. ~3.5 (estimated) for the target compound, suggesting differences in membrane permeability.

- Crystallography: Structural validation of such compounds relies on tools like SHELXL () and ORTEP (), ensuring precise bond-length and angle measurements.

Biological Activity

3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound's structure features a chromenone core, which is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. These include:

- Enzyme Inhibition : The compound may inhibit enzymes related to oxidative stress and inflammation.

- Cell Signaling Modulation : It can modulate pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of chromenone derivatives, including this compound. For example:

- Cytotoxicity Studies : In vitro assays demonstrated that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. The IC50 values for related compounds were reported as low as 0.47 µM, indicating potent activity against cancer cells .

Anti-inflammatory Properties

The anti-inflammatory potential of chromenone derivatives has been documented in several studies. The mechanism often involves the modulation of inflammatory cytokines and inhibition of cyclooxygenase (COX) enzymes.

Antioxidant Activity

Compounds featuring the chromenone structure are also recognized for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.

Research Findings

Case Studies

- Case Study on Cancer Cell Lines : A study evaluated the efficacy of various chromenone derivatives in inhibiting HDAC (Histone Deacetylase) activity in human cancer cell lines. The results indicated that certain derivatives exhibited strong anticancer properties comparable to established HDAC inhibitors .

- Inflammatory Models : In animal models of inflammation, compounds similar to this compound demonstrated significant reductions in inflammatory markers, suggesting a viable therapeutic avenue for treating inflammatory diseases .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate?

The compound is typically synthesized via multi-step reactions involving esterification and nucleophilic substitution. For example, coumarin derivatives are often functionalized at the 7-position using activated carboxyl groups, followed by coupling with morpholine-4-carboxylic acid under peptide-like coupling conditions (e.g., DCC/DMAP). Characterization via , , and IR spectroscopy is critical to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- to confirm proton environments, particularly the methoxy () and morpholine substituents.

- UV-Vis spectroscopy to analyze - transitions in the coumarin core.

- IR spectroscopy to identify carbonyl () and ester () functional groups. Discrepancies in spectral data (e.g., unexpected splitting) may indicate stereochemical or conformational complexities requiring further crystallographic validation .

Q. How is X-ray crystallography applied to resolve structural ambiguities in similar coumarin derivatives?

Single-crystal X-ray diffraction is used to determine bond angles, dihedral angles, and intermolecular interactions. For example, stereochemical assignments of dimethoxy-substituted phenyl groups in analogous compounds were resolved by analyzing anisotropic displacement parameters and hydrogen-bonding networks .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of this compound using SHELX?

SHELXL refinement requires careful handling of:

- Disorder in substituents : The morpholine ring or methoxy groups may exhibit positional disorder, necessitating split-atom models.

- Twinned data : High-symmetry space groups can mask pseudo-merohedral twinning, requiring reindexing or specialized refinement protocols. Advanced features like restraints (e.g., DFIX, FLAT) and Hirshfeld surface analysis are often employed to improve model accuracy .

Q. How can computational methods like DFT address contradictions in spectroscopic or crystallographic data?

Density Functional Theory (DFT) calculations predict optimized geometries, electronic properties (e.g., HOMO-LUMO gaps), and vibrational frequencies. Discrepancies between experimental (e.g., IR carbonyl stretches) and computed data may indicate solvent effects or crystal packing forces. For example, DFT studies on ethyl coumarin carboxylates revealed how electron-withdrawing groups influence charge distribution .

Q. What strategies are used to design structure-activity relationship (SAR) studies for coumarin-morpholine hybrids?

Methodologies include:

- Systematic substitution : Varying methoxy/morpholine positions to assess electronic effects on bioactivity.

- Docking simulations : Predicting binding affinities with target proteins (e.g., kinases) using molecular dynamics.

- Metabolic stability assays : Monitoring morpholine ring oxidation via LC-MS to identify pharmacophore liabilities. SAR workflows often integrate synthetic chemistry, crystallography, and computational modeling .

Q. How are stereochemical inconsistencies resolved in derivatives with multiple chiral centers?

Combined use of:

- Chiral HPLC to separate enantiomers.

- Circular Dichroism (CD) to assign absolute configurations.

- X-ray anomalous scattering (e.g., Cu-Kα radiation) for direct stereochemical determination. For example, threo/erythro diastereomers in dimethoxy-phenylpropanediols were distinguished via anomalous dispersion effects in X-ray data .

Methodological Notes

- Data Contradiction Analysis : Conflicting spectral or crystallographic results often arise from polymorphism or solvent-mediated conformational changes. Cross-validate using temperature-dependent NMR or variable-temperature XRD .

- Software Tools : SHELX (structure refinement) , WinGX/ORTEP (visualization) , and Gaussian (DFT) are standard in academic workflows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.